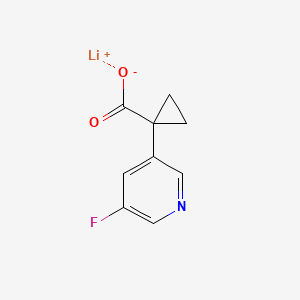
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C₉H₇FLiNO₂ It is a lithium salt of a carboxylic acid derivative, featuring a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane-containing intermediate.
Fluorination: The fluorine atom can be introduced through a selective fluorination reaction, using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Lithiation: The final step involves the lithiation of the carboxylic acid group to form the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the pyridine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropane or pyridine rings.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or reactivity.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme mechanisms or receptor interactions.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where lithium salts are known to be effective, such as bipolar disorder.
Industry:
Battery Technology:
Mécanisme D'action
The mechanism of action of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate various biochemical pathways, while the fluoropyridine and cyclopropane moieties can interact with specific binding sites, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Lithium(1+) 1-(pyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but without the fluorine substitution.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom on the pyridine ring imparts unique electronic properties, affecting the compound’s reactivity and interactions.
Lithium Salt: The lithium ion can modulate various biochemical pathways, making the compound potentially useful in therapeutic applications.
Propriétés
Formule moléculaire |
C9H7FLiNO2 |
|---|---|
Poids moléculaire |
187.1 g/mol |
Nom IUPAC |
lithium;1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8FNO2.Li/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
JZQLCBVTQSCEDK-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CC1(C2=CC(=CN=C2)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


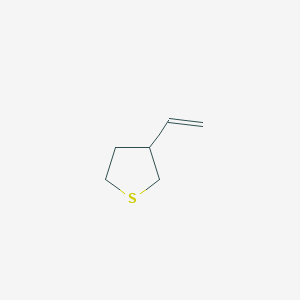


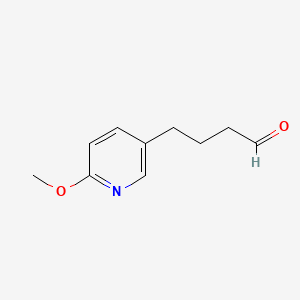
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)


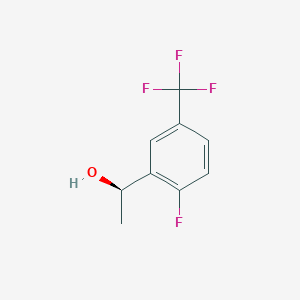


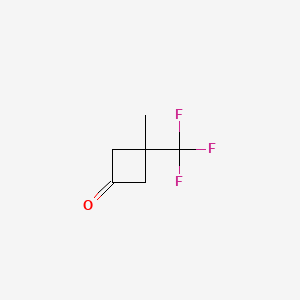
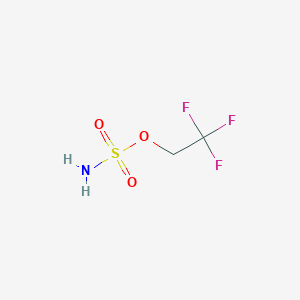
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)

